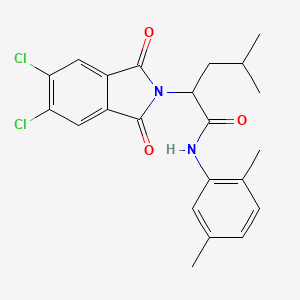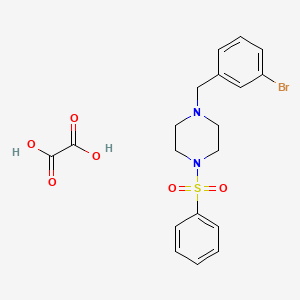![molecular formula C18H25N3O2 B3947020 1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine
Overview
Description
1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine, also known as BNNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BNNP is a piperazine derivative that has a bicyclic structure, which makes it unique from other piperazine compounds.
Mechanism of Action
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine involves the inhibition of DAT, SERT, and NET. This compound binds to these transporters and prevents the reuptake of dopamine, serotonin, and norepinephrine, respectively. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. This compound has also been shown to have anxiolytic and antidepressant-like effects. These findings suggest that this compound could be a potential therapeutic agent for the treatment of various psychiatric and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine in lab experiments is its high potency and selectivity for DAT, SERT, and NET. This makes this compound a useful tool for studying the role of these transporters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce neurotoxicity in animal studies, which could limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine. One of the potential areas of research is the development of this compound analogs with improved potency and selectivity for DAT, SERT, and NET. Another potential area of research is the investigation of the therapeutic potential of this compound and its analogs for the treatment of various psychiatric and neurological disorders. Additionally, the neurotoxicity of this compound could be further investigated to better understand its potential risks and limitations in lab experiments.
Conclusion:
In conclusion, this compound is a unique piperazine derivative that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to be a potent inhibitor of DAT, SERT, and NET, and has various biochemical and physiological effects. Although there are potential limitations to its use in lab experiments, this compound could be a useful tool for studying the role of these transporters in various physiological and pathological conditions. Further research is needed to fully understand the potential applications and limitations of this compound.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to be a potent inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This compound has also been shown to have affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). These findings suggest that this compound could be a useful tool in studying the role of these transporters in various physiological and pathological conditions.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-21(23)17-4-2-1-3-16(17)13-19-7-9-20(10-8-19)18-12-14-5-6-15(18)11-14/h1-4,14-15,18H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYZTWXQPXNEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3946946.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3946956.png)

![2-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3946961.png)
![17-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3946965.png)
![1-(benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3946976.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3946988.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine oxalate](/img/structure/B3946993.png)


![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)
